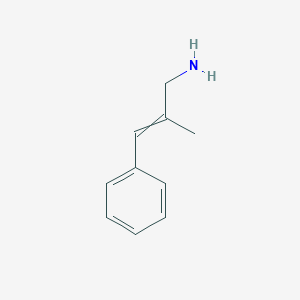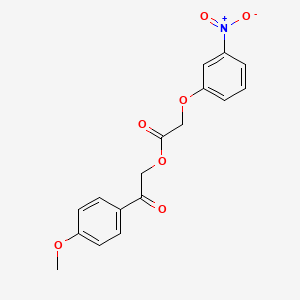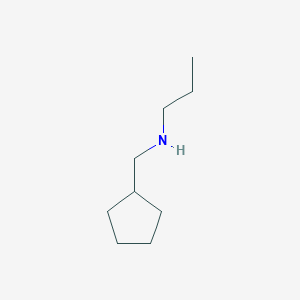![molecular formula C23H41NO3 B14218829 1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- CAS No. 801289-25-8](/img/structure/B14218829.png)
1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- is a complex organic compound with the molecular formula C23H31N5O6 . It is known for its unique structure, which includes a dodecyloxyphenyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- typically involves multiple steps. One common method starts with the reaction of 2-amino-1,3-propanediol with electrophiles to form functional diol intermediates. These intermediates are then cyclized in an intramolecular fashion to generate the desired compound .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines or alcohols .
Scientific Research Applications
1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in its structure allow it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: A simpler analog used in similar applications.
2-Amino-2-ethyl-1,3-propanediol: Another related compound with different alkyl groups.
Fingolimod Hydrochloride: A pharmaceutical compound with a similar core structure.
Uniqueness
1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- is unique due to its dodecyloxyphenyl group, which imparts distinct chemical and physical properties, making it valuable in specialized applications .
Properties
CAS No. |
801289-25-8 |
|---|---|
Molecular Formula |
C23H41NO3 |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
2-amino-2-[2-(4-dodecoxyphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-18-27-22-14-12-21(13-15-22)16-17-23(24,19-25)20-26/h12-15,25-26H,2-11,16-20,24H2,1H3 |
InChI Key |
JFFZPKGNQXSCMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)CCC(CO)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


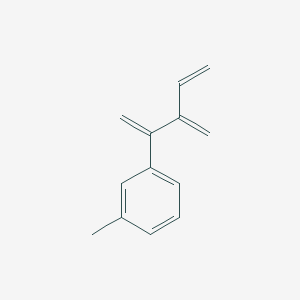

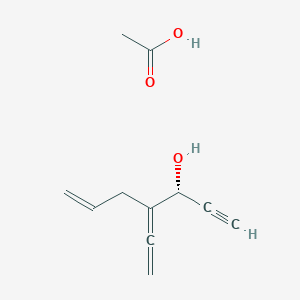
![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
![[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol](/img/structure/B14218774.png)

![1,1'-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene](/img/structure/B14218787.png)
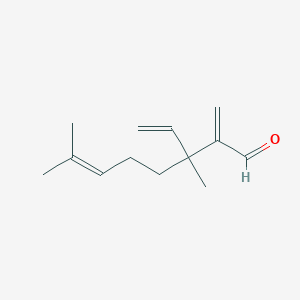
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybutanedioic acid](/img/structure/B14218796.png)

